5-Benzyloxytryptamine

描述

5-BZT,也称为钛酸钡锆 ,是一种化学式为Ba(Zr0.5Ti0.5)O3的钙钛矿材料。该化合物以其优异的介电性能而闻名,使其成为各种电子应用中的宝贵材料。它是一种无铅弛豫铁电材料,这意味着它可以表现出自发极化,并且可以通过施加外部电场来逆转。

准备方法

合成路线和反应条件

5-BZT可以通过机械化学路线合成,使用碳酸钡和氧化钛作为前驱体。该过程涉及高能球磨,这会显着影响烧结温度。 在 1350°C 的烧结条件下获得单相 5-BZT 。 对于 1350°C 的烧结温度,平均晶粒尺寸被确定为 79.2 纳米 .

工业生产方法

在工业环境中,5-BZT 通常采用固相反应法生产。这包括混合原料,然后在高温下煅烧和烧结以达到所需的相和性能。工艺参数,例如温度和时间,经过精心控制以确保形成纯净且均匀的产品。

化学反应分析

5-BZT 经历了各种化学反应,包括:

氧化还原反应: 这些反应可以改变组成元素的氧化态,从而影响材料的性能。

取代反应: 取代反应涉及用另一种元素替换化合物中的一个元素,这可以改变介电和铁电性能。

常用试剂和条件: 典型的试剂包括碳酸钡、氧化钛和氧化锆。反应通常在高温(约 1350°C)下进行,以促进所需相的形成。

主要产品: 主要产品是具有立方结构和优异介电性能的单相 5-BZT.

科学研究应用

Neuropharmacology

5-Benzyloxytryptamine is primarily studied for its interactions with serotonin receptors, which are crucial in regulating mood, cognition, and various physiological processes. Its agonistic properties at the 5-HT1D receptor suggest potential applications in treating mood disorders and migraines. Research indicates that 5-BT shows a relative selectivity for the 5-HT1D and 5-HT1B binding sites, highlighting its importance in developing targeted therapies for conditions like depression and anxiety .

Gastrointestinal Studies

In vitro studies have demonstrated that this compound influences smooth muscle contractions in the gastrointestinal tract. For instance, it has been shown to modulate contractions in canine saphenous veins and human colon tissues. These findings suggest that 5-BT could be relevant in understanding gastrointestinal motility disorders and developing treatments for conditions such as irritable bowel syndrome .

Cognitive Enhancement Research

The compound's interaction with the 5-HT6 receptor has led to investigations into its potential as a cognitive enhancer. The 5-HT6 receptor is implicated in cognitive functions and memory processes. Studies exploring the efficacy of this compound as a cognitive enhancer are ongoing, with some promising results indicating its ability to improve cognitive performance in animal models .

Pain Management

Given its action on serotonin receptors, there is potential for using this compound in pain management strategies. The modulation of serotonin pathways can influence pain perception, making this compound a candidate for further exploration in analgesic therapies .

Table 1: Receptor Affinities of this compound

| Receptor Type | Affinity (pKi) | Agonist/Antagonist |

|---|---|---|

| 5-HT1D | 6.5 - 7.2 | Agonist |

| 5-HT2 | Variable | Agonist |

| TRPM8 | N/A | Antagonist |

Table 2: Functional Potency of Related Compounds

| Compound Name | Receptor Type | EC50 (nM) | Activity Type |

|---|---|---|---|

| N-Benzyl-5-methoxytryptamine | 5-HT2A | ~4.2 | Full Agonist |

| N-Benzyl-4-bromobenzyl | 5-HT2A | ~0.1 | Selective Agonist |

| This compound | Various | N/A | Mixed Activity |

Case Study: Effects on Smooth Muscle Contraction

A study investigated the effects of various concentrations of menthol on the mechanical activity of human distal colon smooth muscle, examining the role of this compound as a modulator. The results indicated that while menthol reduced spontaneous contractions, the presence of this compound did not significantly alter these effects, suggesting potential interactions worth further exploration .

Case Study: Cognitive Enhancement Potential

In animal studies assessing cognitive function, compounds similar to this compound were tested for their ability to enhance memory retention and learning capabilities. Preliminary results indicated that these compounds could improve cognitive performance, particularly through their action on the serotonin system .

作用机制

5-BZT 的作用机制与其表现出自发电极化的能力有关。这种极化可以通过施加外部电场来逆转,使其在各种电子应用中很有用。 涉及的分子靶标和途径包括材料内偶极子的排列,这有助于其铁电性能 .

相似化合物的比较

5-BZT 与其他类似化合物进行比较,例如:

钛酸钡 (BaTiO3): 以其高介电常数和铁电性能而闻名,但 5-BZT 提供更好的温度稳定性。

锆钛酸铅 (Pb(Zr,Ti)O3): 虽然它具有优异的铁电性能,但它含有铅,因此 5-BZT 是一种更环保的替代品。

钛酸锆钙 (Ca(Zr,Ti)O3): 结构相似,但介电性能不同,因此 5-BZT 更适合特定应用.

5-BZT 由于其无铅成分而脱颖而出,使其成为一种环保的选择,具有优异的介电和铁电性能。

生物活性

5-Benzyloxytryptamine (5-BT) is a compound of significant interest in pharmacology due to its interactions with serotonin receptors. This article provides a comprehensive overview of its biological activity, focusing on its receptor binding profiles, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

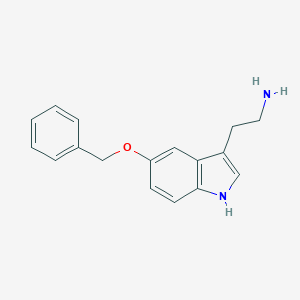

5-BT is a tryptamine derivative characterized by a benzyloxy group at the 5-position of the indole ring and an ethylamine chain attached to the nitrogen atom. The molecular formula for 5-BT is . The synthesis typically involves the reaction of tryptamine with benzyl chloride in the presence of a base, leading to the formation of the desired compound .

Receptor Binding Affinity

The biological activity of 5-BT is primarily linked to its interaction with various serotonin receptors. Key findings regarding its binding affinity include:

- Serotonin Receptors : 5-BT exhibits selective binding to several serotonin receptor subtypes, particularly:

Table 1: Binding Affinities of this compound

| Receptor Type | Binding Affinity (Ki) | Agonist Activity |

|---|---|---|

| 5-HT1D | High | Partial Agonist |

| 5-HT2A | Moderate | Partial Agonist |

| 5-HT6 | Not extensively studied | Potential activity |

Pharmacological Effects

Research indicates that 5-BT can influence various physiological processes through its action on serotonin receptors:

- Vasoconstriction : In vitro studies using canine saphenous veins demonstrated that 5-BT can induce contraction, although it is less potent than other known agonists like sumatriptan . This suggests a role in vascular modulation.

- Serotonin Release Modulation : It has been observed that 5-BT can inhibit the release of serotonin from nerve cells, indicating a potential role in modulating serotonergic signaling pathways .

Case Studies and Research Findings

Several studies have explored the implications of 5-BT's biological activity:

- Contractile Activity in Canine Saphenous Veins : A comparative study showed that while both sumatriptan and 5-BT contracted these veins, the efficacy varied significantly. The study highlighted that 5-BT could antagonize contractions induced by sumatriptan, suggesting complex interactions at play .

- Functional Assays on Serotonin Receptors : In functional assays measuring intracellular Ca²⁺ mobilization, compounds related to 5-BT were shown to exhibit varying degrees of agonist activity across different serotonin receptor subtypes. This variability underscores the need for further investigation into its pharmacodynamics .

- Potential Therapeutic Applications : Given its receptor profile, there is ongoing interest in exploring 5-BT as a candidate for treating conditions linked to serotonergic dysfunctions, such as migraines or anxiety disorders.

属性

IUPAC Name |

2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPDXBXNJWWWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942992 | |

| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662963 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20776-45-8, 52055-23-9 | |

| Record name | 5-(Benzyloxy)tryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20776-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Phenylmethoxy)-1H-indole-3-ethylamine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052055239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(phenylmethoxy)-1H-indole-3-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-benzyloxy-3-(2-ethylamino)indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Benzyloxytryptamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A83P5GDE4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。